2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]acetamide
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Overview
Description
2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]acetamide is a complex organic compound that features a benzodiazole ring fused with an azetidine ring
Preparation Methods
The synthesis of 2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzodiazole or azetidine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]acetamide involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar compounds include other benzodiazole derivatives and azetidine-containing molecules. For example:
tert-butyl 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)benzoate: This compound shares the benzodiazole core but has different substituents.
tert-butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate: This compound is structurally similar but has an amino group instead of an acetamide group.
The uniqueness of 2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]acetamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22N4O |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
2-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]acetamide |
InChI |
InChI=1S/C16H22N4O/c1-16(2,3)15-18-12-6-4-5-7-13(12)20(15)11-8-19(9-11)10-14(17)21/h4-7,11H,8-10H2,1-3H3,(H2,17,21) |
InChI Key |
LZKQBGMXVVLYMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)CC(=O)N |
Origin of Product |
United States |
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